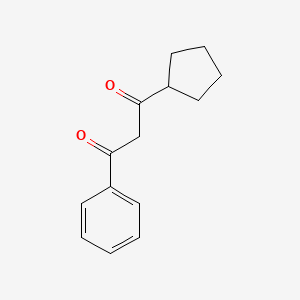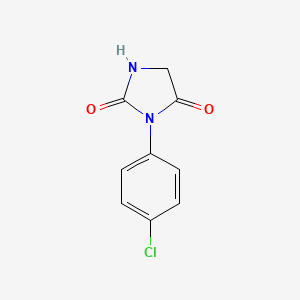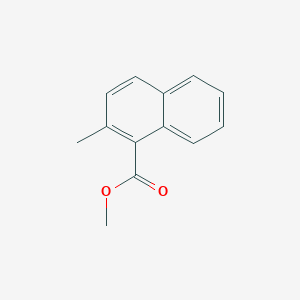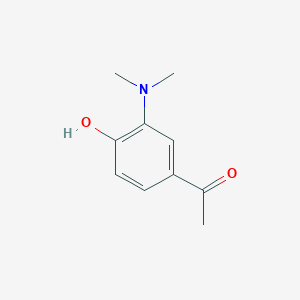
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine, also known as CPMDPEA, is a cyclic amine with a range of potential applications in the field of scientific research. Its unique structure and properties make it a valuable tool for scientists, allowing for a variety of experiments to be conducted in laboratories.
Applications De Recherche Scientifique
Mechanistic Insights into Chemical Reactions
Research into the behavior of compounds structurally related to N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine offers insights into their mechanistic roles in chemical reactions. For instance, studies on β-O-4 bond cleavage during lignin acidolysis reveal the significance of the γ-hydroxymethyl group and the presence of hydride transfer mechanisms in such processes. This understanding is crucial for advancing organic synthesis techniques and developing new chemical transformations (T. Yokoyama, 2015).
Applications in Organic Synthesis
Compounds with functionalities similar to N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine have been extensively used in various organic functional group transformations. N-halo reagents, for example, find applications in oxidation reactions, halogenation, acylation, and more, showcasing the versatility of these compounds in enhancing synthetic methodologies across organic chemistry (E. Kolvari et al., 2007).
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, such as amines and dyes, through advanced oxidation processes (AOPs) is another area where related compounds are studied. These processes are essential for addressing the global concern over toxic and hazardous compounds in water, demonstrating the environmental applications of studying such chemical structures (Akash P. Bhat, P. Gogate, 2021).
Catalysis and Bond Formation
The study of N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine related compounds extends to their roles in catalysis, particularly in C-N and C-O bond formation. Research in this area focuses on developing new catalytic systems and enhancing the efficiency of existing ones, which is critical for the synthesis of complex molecules in pharmaceuticals and materials science (M. Kantam et al., 2013).
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-5-11(9-14(13)17-2)7-8-15-10-12-3-4-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIAOCYKCKJJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)



![Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3144743.png)








